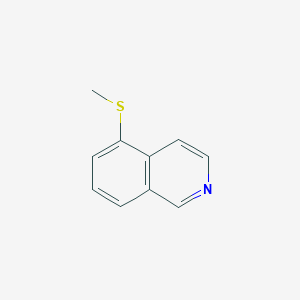

Isoquinoline, 5-(methylthio)-

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Research

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govnih.govfiveable.me Its presence is integral to a wide array of naturally occurring alkaloids and synthetic compounds that exhibit significant biological activities. fiveable.me Derivatives of isoquinoline are central to numerous pharmaceutical agents, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govnih.govresearchgate.net

The structural rigidity and aromatic nature of the isoquinoline core allow it to engage in specific molecular interactions, such as π-stacking, with biological targets like enzymes and receptors. fiveable.me This makes it an invaluable template for drug design and discovery. nih.govresearchgate.net Modern synthetic chemistry continues to develop novel and efficient methods for constructing and functionalizing the isoquinoline framework, highlighting its sustained importance. rsc.orgbohrium.com The ability to introduce a wide variety of substituents at different positions on the isoquinoline ring system allows chemists to fine-tune the molecule's electronic and steric properties, leading to the development of new therapeutic agents and advanced materials. nih.govrsc.org

Importance of Sulfur-Containing Heterocycles in Organic Chemistry

Heterocyclic compounds that incorporate sulfur atoms are a cornerstone of organic and medicinal chemistry. openmedicinalchemistryjournal.com The inclusion of sulfur, an element with variable oxidation states and the ability to form multiple types of bonds, imparts unique physicochemical properties to the heterocyclic ring. nih.govtandfonline.com These properties include specific bond angles, lengths, and electronic distributions that are distinct from their all-carbon or other heteroatom-containing counterparts. nih.gov

Sulfur-containing heterocycles are found in a significant number of FDA-approved drugs and are crucial pharmacophores in the development of new therapeutic agents. tandfonline.com The thioether group (-S-), as seen in Isoquinoline, 5-(methylthio)-, can influence a molecule's conformation, lipophilicity, and metabolic stability. Furthermore, sulfur-containing functional groups can act as hydrogen bond acceptors and can coordinate with metal ions, which is often crucial for biological activity. tandfonline.com Their utility also extends to materials science, where sulfur-nitrogen heterocycles are explored for their potential as molecular conductors and magnets. nih.govarkat-usa.org The versatility of sulfur in chemical transformations also makes these heterocycles valuable intermediates in organic synthesis. arkat-usa.org

Current Research Trajectories and Future Directions for Isoquinoline, 5-(methylthio)-

Isoquinoline, 5-(methylthio)- is a specific derivative that combines the significant isoquinoline core with a reactive methylthio group. Current research interest in this compound primarily lies in its role as a building block or intermediate in the synthesis of more complex molecules. synhet.com The methylthio group can serve as an activating group in various isoquinoline syntheses, potentially improving yields and facilitating reactions that would otherwise be difficult.

Future research is likely to focus on several key areas. One trajectory involves using Isoquinoline, 5-(methylthio)- as a precursor for creating libraries of novel substituted isoquinolines. The methylthio group can be chemically modified, for instance, through oxidation to sulfoxide (B87167) or sulfone, or it can be displaced in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. smolecule.com This opens avenues for structure-activity relationship (SAR) studies, particularly in the search for new therapeutic agents. frontiersin.org

Another direction involves the exploration of this compound's own potential biological activities. While extensive research on its specific bioactivity is not widely documented, related structures, such as pyrrolo[2,1-a]isoquinolines with methylthio-phenyl groups, have been investigated as radioligands for imaging the serotonin (B10506) transporter, suggesting that the methylthio-substituted isoquinoline core can be a key element for interaction with specific biological targets. nih.gov As synthetic methodologies become more advanced, the unique properties conferred by the 5-(methylthio)- substitution may be harnessed for applications in materials science, such as the development of novel organic electronic materials.

Table 1: Identifiers for Isoquinoline, 5-(methylthio)-

| Identifier | Value |

|---|---|

| IUPAC Name | 5-(Methylsulfanyl)isoquinoline synhet.com |

| CAS Number | 90265-83-1 synhet.combldpharm.com |

| PubChem CID | 13202246 synhet.com |

| Molecular Formula | C10H9NS bldpharm.com |

| Molecular Weight | 175.25 g/mol bldpharm.com |

| SMILES | CSc1cccc2c1cncc2 synhet.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Isoquinoline |

| Isoquinoline, 5-(methylthio)- |

| 5-nitroisoquinoline |

| 8-nitroisoquinoline |

| Pyrrolo[2,1-a]isoquinoline |

| Sulfone |

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMYOFJKCJDMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527113 | |

| Record name | 5-(Methylsulfanyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90265-83-1 | |

| Record name | 5-(Methylsulfanyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the hydrogen and carbon skeletons of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement and connectivity of atoms within 5-(Methylthio)isoquinoline can be determined.

The ¹H NMR spectrum of 5-(Methylthio)isoquinoline is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the six protons on the isoquinoline (B145761) core, while the aliphatic region would contain a singlet for the three protons of the methylthio (-SCH₃) group.

The protons at positions H-1 and H-3 are typically the most deshielded in the isoquinoline ring system due to the electron-withdrawing effect of the adjacent nitrogen atom. The methylthio group at C-5, being an electron-donating group, would influence the chemical shifts of the protons on the benzo-ring, particularly H-4, H-6, and H-8. The expected signals, their multiplicities (e.g., singlet, doublet, triplet), and coupling constants provide definitive information on the substitution pattern. For comparison, in the related compound 1-methylthioisoquinoline, the methyl group protons appear as a singlet at δ 2.71 ppm. semanticscholar.org

Table 1: Predicted ¹H NMR Data for 5-(Methylthio)isoquinoline

| Proton | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | 9.0 - 9.3 | s |

| H-3 | 8.4 - 8.6 | d |

| H-4 | 7.5 - 7.7 | d |

| H-6 | 7.3 - 7.5 | d |

| H-7 | 7.6 - 7.8 | t |

| H-8 | 7.9 - 8.1 | d |

| -SCH₃ | 2.5 - 2.8 | s |

Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum for 5-(Methylthio)isoquinoline would show ten distinct signals: nine for the aromatic carbons of the isoquinoline core and one for the methylthio carbon. The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to the nitrogen atom and the sulfur substituent.

The carbons adjacent to the nitrogen (C-1 and C-3) are expected to appear significantly downfield. The presence of the methylthio group at C-5 would be confirmed by the chemical shift of this carbon and the upfield aliphatic signal of the methyl carbon. For instance, in 1-methylthioisoquinoline, the methyl carbon signal appears at δ 13.31 ppm. semanticscholar.org

Table 2: Predicted ¹³C NMR Data for 5-(Methylthio)isoquinoline

| Carbon | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|

| C-1 | 151 - 153 |

| C-3 | 142 - 144 |

| C-4 | 119 - 121 |

| C-4a | 127 - 129 |

| C-5 | 138 - 140 |

| C-6 | 125 - 127 |

| C-7 | 128 - 130 |

| C-8 | 126 - 128 |

| C-8a | 135 - 137 |

| -SCH₃ | 14 - 17 |

Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, mapping the connectivity between adjacent protons. It would be used to trace the proton network within the benzo and pyridine (B92270) rings of the isoquinoline skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For 5-(Methylthio)isoquinoline, HMBC would show a key correlation between the protons of the methylthio group and the C-5 carbon, unequivocally confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the stereochemistry and conformation of molecules. ipb.pt

These advanced techniques are routinely used for the structural elucidation of complex heterocyclic systems, including isoquinoline derivatives, providing definitive and irrefutable structural evidence. ipb.ptacs.org

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. researchgate.net The FT-IR spectrum of 5-(Methylthio)isoquinoline would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. A complete vibrational analysis has been performed on the parent compound, isoquinoline, providing a strong basis for interpreting the spectrum of its derivatives. irphouse.com

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the -SCH₃ group, expected around 2950-2850 cm⁻¹.

C=N and C=C stretching: The characteristic stretching vibrations of the isoquinoline ring system would appear in the 1650-1450 cm⁻¹ region.

C-S stretching: A weak to medium band for the carbon-sulfur bond is expected in the 700-600 cm⁻¹ range.

C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

Analysis of these bands confirms the presence of the key structural components of the molecule. researchgate.netmdpi.com

Raman spectroscopy is a complementary technique to FT-IR that measures the light scattered from a molecule. tandfonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For 5-(Methylthio)isoquinoline, Raman spectroscopy would be especially useful for observing the C-S bond and the vibrations of the aromatic rings. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, making it a valuable tool for assessing the purity of "Isoquinoline, 5-(methylthio)-" and identifying any volatile impurities. mst.dk

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com The column separates the components of the mixture based on their different affinities for the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum. mdpi.com The retention time from the GC and the fragmentation pattern from the MS allow for high-confidence identification of the compound. researchgate.net GC-MS is frequently used to ensure the purity of synthesized "Isoquinoline, 5-(methylthio)-". synhet.com

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| Column | DB-5MS capillary column |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Program | Initial temp 50°C, ramp to 310°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

This table represents typical parameters and may be adjusted based on the specific instrumentation and analytical goals.

For the analysis of non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. chromatographyonline.com In LC-MS, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate components of a mixture in the liquid phase before they are introduced into the mass spectrometer. chromatographyonline.comnih.gov

This technique is particularly useful for analyzing complex mixtures containing isoquinoline alkaloids and their metabolites. nih.gov The sample is dissolved in a suitable solvent and injected into the LC system. The components are separated on a column, often a reverse-phase column like a C18, and then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). chromatographyonline.comnih.gov LC-MS can be used to determine the presence and quantity of "Isoquinoline, 5-(methylthio)-" in various matrices. synhet.com

Table 2: Representative LC-MS Parameters for Non-Volatile Analysis

| Parameter | Value |

| Column | Zorbax RRHD Eclipse Plus C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Flow Rate | 500 µL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 320 °C |

This table provides an example of typical LC-MS conditions; specific parameters can vary. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. europa.eu Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

For "Isoquinoline, 5-(methylthio)-" (C₁₀H₉NS), the theoretical exact mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, can measure the experimental mass of the compound. europa.euhilarispublisher.com A close match between the measured and theoretical exact masses provides strong evidence for the compound's elemental composition, a critical step in its structural elucidation. hilarispublisher.comnih.gov

Electronic Absorption and X-ray Diffraction Studies

These methods provide insights into the electronic structure and the precise three-dimensional arrangement of atoms within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores within the molecule. kvmwai.edu.in

The isoquinoline ring system in "Isoquinoline, 5-(methylthio)-" is a chromophore that gives rise to characteristic π → π* electronic transitions. researchgate.net The presence of the methylthio group, an auxochrome, can influence the position and intensity of these absorption bands. UV-Vis spectroscopy can be used to study the extent of conjugation in the molecule and can be a useful tool for qualitative analysis and for monitoring reactions. libretexts.orgkvmwai.edu.in The absorption spectrum of isoquinoline itself shows characteristic bands, and the substitution with a methylthio group would be expected to cause shifts in these absorptions. researchgate.net

Table 3: General UV-Vis Absorption Regions for Aromatic Systems

| Transition Type | Typical Wavelength Range (nm) |

| π → π* (Primary bands) | 180 - 220 |

| π → π* (Secondary bands) | 250 - 290 |

This table indicates general regions for aromatic compounds; the specific maxima for "Isoquinoline, 5-(methylthio)-" would need to be determined experimentally.

X-ray Single Crystal Diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. fzu.czcreative-biostructure.com This technique involves irradiating a single, high-quality crystal of the substance with an X-ray beam. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. uol.de

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure and Bonding

Ultraviolet Photoelectron Spectroscopy (UPS) utilizes UV photons to probe the valence electron orbitals, providing insights into bonding and lone-pair interactions. X-ray Photoelectron Spectroscopy (XPS), employing X-rays, has a greater penetration depth and is used to analyze core-level electrons, yielding information about the elemental composition and chemical environment of the atoms. researchgate.netresearchgate.net

Analysis of Unsubstituted Isoquinoline

High-resolution threshold photoelectron spectra have been recorded for isoquinoline, providing precise ionization energies for its molecular orbitals. leidenuniv.nlrsc.org The ionization threshold for isoquinoline is reported to be 8.53 ± 0.02 eV. leidenuniv.nl The spectrum of isoquinoline below 13 eV is characterized by bands corresponding to the ionization of electrons from π-orbitals and the nitrogen lone pair (nN). researchgate.net The assignment of these bands has been a subject of detailed study, with interpretations supported by Franck-Condon simulations and theoretical calculations. leidenuniv.nlrsc.org

Table 1: Experimental Vertical Ionization Energies (eV) for Isoquinoline

| Ionization Energy (eV) | Assignment |

| 8.53 | π1 (HOMO) |

| 9.16 | nN / π2 |

| 10.20 | π3 |

| 11.25 | π4 |

| 11.60 | σ |

Data sourced and compiled from studies on isoquinoline photoelectron spectra. researchgate.netleidenuniv.nl

The first ionization potential at 8.53 eV is unambiguously assigned to the highest occupied molecular orbital (HOMO), which is a π-orbital. leidenuniv.nl The bands at higher energies correspond to other π-orbitals and the nitrogen lone pair. The near-degeneracy of the second π-orbital (π2) and the nitrogen lone pair orbital (nN) around 9.16 eV is a notable feature of isoquinoline's electronic structure. rsc.org

Inferred Electronic Structure of Isoquinoline, 5-(methylthio)-

The introduction of a methylthio (-SCH3) group at the 5-position of the isoquinoline ring is expected to introduce significant perturbations to the electronic structure, primarily through the interaction of the sulfur lone pair (nS) with the aromatic π-system.

Studies on thioanisole (B89551) (C6H5SCH3), a simple aromatic thioether, provide a model for understanding these interactions. The adiabatic ionization energy of thioanisole is approximately 7.9 eV (63906 cm⁻¹), which is significantly lower than that of benzene (B151609), indicating the electron-donating nature of the -SCH3 group. acs.orgacs.org This ionization corresponds to the removal of an electron from a molecular orbital that has significant sulfur 3p lone-pair character, which mixes with the aromatic π-orbitals.

Based on these observations, the following predictions can be made for the photoelectron spectrum of Isoquinoline, 5-(methylthio)-:

Sulfur Lone Pair Interaction: The sulfur lone pair will interact with the isoquinoline π-system, leading to the formation of new molecular orbitals. One of these, a combination of the sulfur 3p orbital and a π-orbital of appropriate symmetry, is expected to become the new HOMO, with an ionization energy lower than that of unsubstituted isoquinoline (i.e., < 8.53 eV).

Shifts in π-Orbital Energies: The electron-donating methylthio group will raise the energies of the other π-orbitals, resulting in lower ionization potentials for the corresponding bands in the UPS spectrum compared to isoquinoline.

Nitrogen and Sulfur Lone Pairs: The spectrum will feature distinct ionizations from the nitrogen lone pair (nN) and the sulfur lone pair (nS). The nN ionization energy might be slightly perturbed by the distant substituent, while the nS ionization will be a prominent new feature.

Table 2: Predicted Valence Ionization Energies (eV) for Isoquinoline, 5-(methylthio)-

| Predicted Ionization Energy (eV) | Assignment | Rationale |

| ~7.8 - 8.2 | π1 (HOMO, with significant nS character) | Based on the significant destabilization observed in thioanisole. acs.orgacs.org |

| ~8.8 - 9.2 | nN / π2 | Expected to be slightly shifted from the 9.16 eV band in isoquinoline. |

| Lower than 10.20 | π3 | Destabilization due to the electron-donating -SCH3 group. |

X-ray Photoelectron Spectroscopy (XPS) Insights

XPS provides information on the core-level binding energies of the constituent atoms. For Isoquinoline, 5-(methylthio)-, XPS would reveal C 1s, N 1s, and S 2p signals.

S 2p Spectrum: The S 2p core-level spectrum is expected to show a doublet (S 2p3/2 and S 2p1/2) with binding energies characteristic of a sulfide (B99878) environment. For instance, in thiophenol attached to a surface, the S 2p3/2 peak appears around 163.3 eV. researchgate.net

N 1s Spectrum: The N 1s binding energy would be characteristic of a nitrogen atom in a heterocyclic aromatic ring. In quinoline (B57606) derivatives, this value is observed around 404.4 eV, with minor shifts depending on the substituents. cnr.it

C 1s Spectrum: The C 1s spectrum would be a complex envelope of peaks corresponding to the different carbon environments: carbons in the benzene and pyridine rings, the carbon of the methyl group, and the carbon atom directly bonded to the sulfur atom. The carbon attached to the electron-donating -SCH3 group would likely have a slightly lower binding energy compared to its counterpart in unsubstituted isoquinoline.

Theoretical calculations, such as those based on Density Functional Theory (DFT) or Green's function methods, would be invaluable for providing a more quantitative prediction and a definitive assignment of the photoelectron spectrum of Isoquinoline, 5-(methylthio)-. cnr.itresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For "Isoquinoline, 5-(methylthio)-", these calculations can predict its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic structure of molecules. researchgate.netdntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like isoquinoline (B145761) derivatives. mdpi.commdpi.com

For "Isoquinoline, 5-(methylthio)-", a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed for geometry optimization. dntb.gov.uapsgcas.ac.in This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Based on studies of similar 5-substituted isoquinolines, the isoquinoline core would remain largely planar, with the methylthio group also lying in or close to the plane of the aromatic rings to maximize conjugation. niscpr.res.in

Once the geometry is optimized, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. A study on other 5-substituted isoquinolines investigated properties such as dipole moment and Mulliken atomic charges. niscpr.res.in For "Isoquinoline, 5-(methylthio)-", the methylthio group, being a weakly activating and ortho-, para-directing group, would be expected to influence the electron distribution across the isoquinoline ring system. This would be reflected in the calculated dipole moment and the partial charges on each atom.

Table 1: Predicted Electronic Properties of Isoquinoline and a Representative 5-Substituted Derivative (for illustrative purposes)

| Compound | Method/Basis Set | Dipole Moment (Debye) |

|---|---|---|

| Isoquinoline | B3LYP/6-31+G(d,p) | 2.004 D researchgate.net |

Note: Specific calculated values for Isoquinoline, 5-(methylthio)- are not available in the cited literature; this table provides context from related molecules.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic and spectroscopic predictions. researchgate.netconicet.gov.ar Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are often used. niscpr.res.in

For "Isoquinoline, 5-(methylthio)-", ab initio calculations could be used to predict its vibrational spectra (infrared and Raman). niscpr.res.in By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands. Studies on isoquinoline and its derivatives have shown good agreement between scaled theoretical frequencies and experimental data. researchgate.netresearchgate.net

Furthermore, these methods can predict electronic transition energies, which correspond to UV-Vis absorption spectra. niscpr.res.in Time-dependent DFT (TD-DFT) is also a common and effective method for this purpose. conicet.gov.arnih.gov The calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, typically π to π* transitions for aromatic systems like isoquinoline. conicet.gov.ar

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org

For "Isoquinoline, 5-(methylthio)-", the HOMO is expected to be distributed over the aromatic rings and the sulfur atom of the methylthio group, reflecting its electron-donating character. The LUMO would likely be located primarily on the electron-deficient pyridine (B92270) ring of the isoquinoline system. The introduction of the methylthio group at the 5-position is expected to raise the energy of the HOMO compared to unsubstituted isoquinoline, thereby reducing the HOMO-LUMO gap. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.org

Computational studies on various substituted isoquinolines have demonstrated how different functional groups modulate the HOMO-LUMO gap. nih.govresearchgate.net While specific values for 5-(methylthio)isoquinoline are not readily found, the trend for electron-donating substituents is a decrease in the energy gap. nih.gov

Table 2: Illustrative HOMO-LUMO Energy Gaps for Substituted Isoquinolines

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Imidazo[2,1-a]isoquinoline Derivative (Reference) | DFT | -5.762 | -1.938 | 3.824 nih.gov |

| Derivative with -Br substituent | DFT | -5.858 | -2.083 | 3.775 nih.gov |

Note: This table showcases the effect of different substituents on the HOMO-LUMO gap of complex isoquinoline derivatives to illustrate the general principles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. bohrium.comnih.gov

Conformational Analysis and Dynamic Behavior

While the isoquinoline ring system is rigid and planar, the methylthio substituent has rotational freedom around the C-S bond. MD simulations can explore the preferred orientations of the methyl group relative to the isoquinoline ring and the energetic barriers between different conformations. Conformational analysis of related substituted isoquinolines has been performed to understand their three-dimensional structures and how they interact with biological targets. nih.govnih.gov For 5-(methylthio)isoquinoline, MD simulations would likely show that the methyl group has significant rotational mobility, though certain orientations may be slightly more energetically favorable due to subtle steric or electronic effects.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule is significantly influenced by its solvent environment. MD simulations, often in conjunction with a continuum solvation model like the Polarizable Continuum Model (PCM), can effectively model these interactions. psgcas.ac.inresearchgate.net A study on 5-substituted isoquinolines using the PCM method investigated how different solvents affect the Gibbs free energy of solvation, which is composed of electrostatic, dispersion, repulsion, and cavitation energy components. psgcas.ac.in

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical expressions that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. dergipark.org.tr These models are fundamental in medicinal chemistry for predicting the efficacy of new drug candidates and in materials science for designing molecules with desired characteristics. dergipark.org.trmdpi.com The core principle is that variations in the structural or physicochemical properties of a series of molecules will lead to changes in their biological activities or physical properties. dergipark.org.tr

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic properties. dergipark.org.tr For Isoquinoline, 5-(methylthio)-, a range of descriptors would be calculated using quantum chemical methods like Density Functional Theory (DFT). dergipark.org.tr These descriptors provide a detailed profile of the molecule's characteristics.

Commonly calculated descriptors include:

Electronic Descriptors: These describe the electronic structure of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, dipole moment, and polarizability. dergipark.org.tr

Thermodynamic Descriptors: These relate to the energy and stability of the molecule, such as heat of formation, entropy, and heat capacity. dergipark.org.tr

Steric and Topological Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and various topological indices. dergipark.org.tr

Once calculated, these descriptors would be correlated with experimental data (e.g., antimicrobial activity, receptor binding affinity) using statistical methods like multiple linear regression (MLR) to generate a predictive model. dergipark.org.trresearchgate.net For instance, a study on 5,8-quinolinequinone derivatives found that anti-proliferative and anti-inflammatory activities were strongly related to descriptors like the electrophilic index, molecular hardness, and electronegativity. dergipark.org.tr A similar approach for Isoquinoline, 5-(methylthio)- would identify which of its structural features are most important for a given activity.

Table 1: Representative Molecular Descriptors for QSAR/QSPR Analysis of Isoquinoline, 5-(methylthio)- This table presents a hypothetical set of molecular descriptors that would be calculated for Isoquinoline, 5-(methylthio)- in a typical QSAR/QSPR study. The values are illustrative and would be determined using computational chemistry software.

| Descriptor Category | Descriptor Name | Description |

| Electronic | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Global Reactivity | Ionization Potential (IP) | The energy required to remove an electron from the molecule. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons. | |

| Steric/Topological | Molecular Volume | The total volume occupied by the molecule. |

| Polar Surface Area (PSA) | The surface area contributed by polar atoms; important for membrane permeability. |

QSAR/QSPR models can also predict chemical reactivity and selectivity. The molecular descriptors, particularly those derived from frontier molecular orbital (FMO) theory like EHOMO and ELUMO, are instrumental in this regard. The general reactivity of the isoquinoline ring system is well-established: electrophilic aromatic substitution (SEAr) occurs preferentially at the C5 and C8 positions of the benzene (B151609) ring, while nucleophilic substitution is favored at the C1 position of the pyridine ring. shahucollegelatur.org.ingcwgandhinagar.comimperial.ac.uk

The presence of the 5-(methylthio) group significantly modulates this inherent reactivity. The sulfur atom's lone pairs can donate electron density into the aromatic ring, making it an activating group and ortho-, para-director for electrophilic substitution. Since the substituent is at C5, it would be expected to further activate the ring towards electrophilic attack, primarily directing incoming electrophiles to the C6 and C8 positions. Computational models could predict the relative likelihood of substitution at these positions by calculating the partial atomic charges and local Fukui functions, which indicate the most nucleophilic sites in the molecule.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling, especially using quantum mechanics (QM) and hybrid QM/MM methods, is a powerful technique for elucidating reaction mechanisms. pkusz.edu.cnacs.org These methods allow for the detailed investigation of reaction pathways, the characterization of transient species like transition states, and the calculation of activation energies, providing a deep understanding of how a reaction proceeds. libretexts.org

A chemical reaction proceeds from reactants to products along a potential energy surface. The highest point on the lowest energy path is the transition state, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. libretexts.org Computationally locating transition state structures and calculating their energies is key to understanding reaction kinetics. pkusz.edu.cn

For reactions involving Isoquinoline, 5-(methylthio)-, such as its synthesis or subsequent functionalization, DFT calculations could be employed to map out the entire reaction coordinate. For example, in the synthesis of indolo[2,1-a]isoquinolines, DFT calculations were used to determine the activation free energy for key steps like C-H bond activation and alkyne insertion, identifying the rate-limiting step of the catalytic cycle. pkusz.edu.cn A similar computational study on a reaction of Isoquinoline, 5-(methylthio)- would involve:

Geometry Optimization: Calculating the lowest energy structures for reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products.

Frequency Calculations: Confirming that the optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and obtaining thermodynamic data like free energy. dergipark.org.tr

By comparing the calculated energy barriers for different possible pathways, the most favorable mechanism can be identified.

Table 2: Illustrative Comparison of Calculated Activation Energies for Competing Reaction Pathways This table provides a conceptual framework for how computational results would be used to compare two hypothetical competing reaction pathways (e.g., electrophilic substitution at C6 vs. C8) for Isoquinoline, 5-(methylthio)-.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Pathway A (Substitution at C6) | 0.0 (Reference) | +18.5 | 18.5 | Minor Product |

| Pathway B (Substitution at C8) | 0.0 (Reference) | +15.2 | 15.2 | Major Product |

Computational modeling is particularly adept at explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity, the preference for reaction at one site over another, is a common feature of isoquinoline chemistry. shahucollegelatur.org.innih.gov

As mentioned, electrophilic attack on the parent isoquinoline occurs at C5 and C8. The 5-(methylthio) group would alter this. DFT calculations can quantify the influence of the methylthio group by modeling the transition states for attack at all possible positions. The pathway with the lowest activation energy will correspond to the major regioisomer. nih.gov For example, DFT studies on the insertion of bicyclo[1.1.0]butanes into C–S bonds of thioether aza-arenes revealed that the regioselectivity was governed by the stability of the radical cation intermediates formed, with the lowest energy pathway leading to the observed major product. rsc.org

Similarly, in reactions that could produce stereoisomers, computational models can predict the outcome by comparing the energies of the diastereomeric transition states. The transition state leading to the major stereoisomer will be lower in energy. nih.gov For a potential reaction involving Isoquinoline, 5-(methylthio)-, computational analysis of the transition state structures would reveal the steric and electronic interactions that favor the formation of one stereoisomer over another, thereby explaining the observed stereoselectivity.

Derivatization Strategies for Analytical and Research Applications

Development of Derivatization Reagents for Enhanced Detection

Chromatographic Performance Enhancement via Derivatization

The chromatographic analysis of "Isoquinoline, 5-(methylthio)-," whether by gas chromatography (GC) or liquid chromatography (LC), can be significantly improved through derivatization. The choice of derivatization strategy depends on the chosen chromatographic technique and the specific properties of the analyte that need modification.

For Gas Chromatography (GC), the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. researchgate.net "Isoquinoline, 5-(methylthio)-" possesses a methylthio (-SCH3) group and a basic nitrogen atom within its isoquinoline (B145761) ring system, which can lead to undesirable chromatographic behavior such as peak tailing due to interactions with active sites on the column. jfda-online.com

Common derivatization approaches for the functional groups present in "Isoquinoline, 5-(methylthio)-" include:

Silylation: This is one of the most widely used derivatization methods in GC. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens, although in the case of "Isoquinoline, 5-(methylthio)-", the primary target would be any potential for interaction at the nitrogen atom, though this is less common for tertiary amines. The main benefit would be to increase volatility.

Acylation: This method introduces an acyl group, which can improve volatility and thermal stability. jfda-online.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) could potentially react with the isoquinoline nitrogen, although this is less likely than with primary or secondary amines.

Alkylation: This process replaces active hydrogens with an alkyl group, which reduces polarity and increases volatility. libretexts.org For "Isoquinoline, 5-(methylthio)-", derivatization of the thiol group (after potential reduction of the methylthio group) with reagents like pentafluorobenzyl bromide (PFBBr) would create a derivative with excellent properties for electron capture detection (ECD), a highly sensitive GC detector. researchgate.netresearch-solution.com

For High-Performance Liquid Chromatography (HPLC), derivatization aims to modify the polarity of the analyte for better separation or to introduce a chromophore or fluorophore for enhanced detection. sci-hub.se While "Isoquinoline, 5-(methylthio)-" already possesses a UV-absorbing aromatic system, derivatization can still be beneficial. For instance, derivatizing the thiol group with a reagent like 4,4'-dithiodipyridine (DTDP) can produce a stable derivative with altered retention characteristics, potentially improving separation from matrix interferences. acs.org

Table 1: Potential Derivatization Reagents for GC and LC Analysis of "Isoquinoline, 5-(methylthio)-"

| Technique | Derivatization Reagent | Target Functional Group | Purpose of Derivatization |

|---|---|---|---|

| GC | Silylating agents (e.g., BSTFA) | Isoquinoline Nitrogen (potential) | Increase volatility, improve peak shape |

| GC | Acylating agents (e.g., TFAA) | Isoquinoline Nitrogen (potential) | Increase volatility, improve thermal stability |

| GC | Alkylating agents (e.g., PFBBr) | Thiol (after reduction) | Increase volatility, enhance detection (ECD) |

| LC | 4,4'-dithiodipyridine (DTDP) | Thiol (after reduction) | Improve separation, create a stable derivative |

Mass Spectrometry Response Improvement through Derivatization

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the identification and quantification of compounds like "Isoquinoline, 5-(methylthio)-". synhet.com Derivatization can significantly enhance the performance of MS analysis by improving ionization efficiency and directing fragmentation pathways.

For LC-MS with electrospray ionization (ESI), derivatization is often used to introduce a readily ionizable group, thereby increasing the signal intensity. ddtjournal.com The isoquinoline nitrogen in "Isoquinoline, 5-(methylthio)-" is basic and can be protonated to form a positive ion in ESI-MS. However, the ionization efficiency can be further improved. For example, derivatization can introduce a permanently charged moiety or a group that is more easily protonated.

A notable strategy involves using an isoquinoline-based derivatizing agent for other analytes, which highlights the favorable ionization properties of the isoquinoline ring itself. nih.govmdpi.com For "Isoquinoline, 5-(methylthio)-", derivatization of the methylthio group could be a target. For instance, oxidation of the sulfur to a sulfoxide (B87167) or sulfone could alter the electronic properties and fragmentation pattern.

In GC-MS, derivatization can lead to the formation of derivatives with characteristic fragmentation patterns that are useful for structural confirmation and quantification. jfda-online.com For example, silyl (B83357) derivatives often produce prominent ions corresponding to the silyl group, which can be used for selected ion monitoring (SIM) to enhance sensitivity and selectivity. mdpi.com

Table 2: Impact of Derivatization on Mass Spectrometric Analysis

| Derivatization Strategy | Effect on MS Analysis | Example Reagent |

|---|---|---|

| Introduction of an easily ionizable group | Enhances ionization efficiency in ESI-MS, leading to a stronger signal. | Reagents with tertiary or quaternary amines. |

| Formation of derivatives with specific fragmentation | Generates characteristic fragment ions useful for SIM/MRM, improving selectivity and sensitivity. | Silylating agents (e.g., BSTFA, MSTFA) |

| Shifting mass to a higher m/z range | Reduces interference from low-mass chemical noise, improving signal-to-noise ratio. nih.gov | Most derivatization reagents. |

Isotope-Coded Derivatization for Quantitative Analysis

Isotope-coded derivatization (ICD) is an advanced analytical strategy that is particularly valuable for accurate quantification using mass spectrometry. This technique involves the use of a derivatizing reagent that exists in two forms: a "light" version containing naturally abundant isotopes and a "heavy" version enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

The analyte is derivatized with the light reagent, while a known amount of an internal standard (often the analyte itself) is derivatized with the heavy reagent. The two are then mixed and analyzed together by MS. The light and heavy derivatives are chemically identical and thus have the same chromatographic retention time and ionization efficiency, but they are distinguishable by their mass-to-charge ratio (m/z). researchgate.net

This approach effectively minimizes variations due to sample matrix effects, extraction recovery, and instrument response, as the ratio of the peak areas of the light and heavy derivatives remains constant. researchgate.net This allows for highly accurate and precise quantification.

For "Isoquinoline, 5-(methylthio)-", a hypothetical isotope-coded derivatization strategy could involve a reagent that reacts specifically with the thiol group (after potential reduction). For instance, an isotope-labeled version of a thiol-reactive reagent like DTDP could be synthesized.

A well-documented example of an isoquinoline-based isotope-coded derivatization reagent is 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) and its ¹³C/¹⁵N-labeled counterpart. researchgate.net While this reagent targets carbonyl and carboxyl groups, the principle demonstrates the utility of the isoquinoline scaffold in designing sensitive and accurate quantitative assays. A similar approach could be envisioned for "Isoquinoline, 5-(methylthio)-" by designing a suitable isotope-coded reagent that targets one of its functional groups.

Table 3: Principles of Isotope-Coded Derivatization for "Isoquinoline, 5-(methylthio)-"

| Parameter | Description |

|---|---|

| Principle | Use of light and heavy isotopic forms of a derivatizing reagent to label the analyte and an internal standard, respectively. |

| Advantage | Minimizes errors from matrix effects, sample preparation, and instrument variability, leading to high accuracy and precision in quantitative analysis. |

| Application to "Isoquinoline, 5-(methylthio)-" | A custom-synthesized, isotope-coded reagent targeting the thiol group (after reduction) or another reactive site could be developed. |

| Detection | The light and heavy derivatives are detected as a pair of peaks with a known mass difference in the mass spectrum, and their intensity ratio is used for quantification. |

Q & A

Q. Q. How to structure a research paper on Isoquinoline, 5-(methylthio)- to meet journal standards (e.g., Beilstein JOC)?

- Methodological Answer: Follow the "IMRaD" format: Introduction (highlight knowledge gaps), Methods (detailed synthesis/assay protocols), Results (data with error margins), Discussion (contextualize findings, address limitations). Use SI (Supporting Information) for extensive spectral data or repetitive procedures. Ensure tables/figures adhere to journal-specific formatting (e.g., horizontal lines only, SI units) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.